molecular formula C30H44O10 B12296011 Card-20(22)-enolide, 3-[(6-deoxy-3-O-methyl-D-galactopyranosyl)oxy]-12,14-dihydroxy-11-oxo-, (3beta,5beta,12beta)- CAS No. 465-97-4

Card-20(22)-enolide, 3-[(6-deoxy-3-O-methyl-D-galactopyranosyl)oxy]-12,14-dihydroxy-11-oxo-, (3beta,5beta,12beta)-

Cat. No.: B12296011
CAS No.: 465-97-4
M. Wt: 564.7 g/mol
InChI Key: TYVPUZUDLFQZOP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Card-20(22)-enolide, 3-[(6-deoxy-3-O-methyl-D-galactopyranosyl)oxy]-12,14-dihydroxy-11-oxo-, (3beta,5beta,12beta)- involves multiple steps, starting from basic organic molecules. The synthetic route typically includes glycosylation reactions where the galactopyranosyl moiety is attached to the core structure. The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of bioreactors for fermentation processes. The purification of the final product is achieved through chromatographic techniques to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Card-20(22)-enolide, 3-[(6-deoxy-3-O-methyl-D-galactopyranosyl)oxy]-12,14-dihydroxy-11-oxo-, (3beta,5beta,12beta)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Card-20(22)-enolide, 3-[(6-deoxy-3-O-methyl-D-galactopyranosyl)oxy]-12,14-dihydroxy-11-oxo-, (3beta,5beta,12beta)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Card-20(22)-enolide, 3-[(6-deoxy-3-O-methyl-D-galactopyranosyl)oxy]-12,14-dihydroxy-11-oxo-, (3beta,5beta,12beta)- involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to affect cellular signaling and metabolic processes .

Properties

CAS No.

465-97-4

Molecular Formula

C30H44O10

Molecular Weight

564.7 g/mol

IUPAC Name

3-[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-12,14-dihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C30H44O10/c1-14-22(32)25(37-4)24(34)27(39-14)40-17-7-9-28(2)16(12-17)5-6-19-21(28)23(33)26(35)29(3)18(8-10-30(19,29)36)15-11-20(31)38-13-15/h11,14,16-19,21-22,24-27,32,34-36H,5-10,12-13H2,1-4H3

InChI Key

TYVPUZUDLFQZOP-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3C(=O)C(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC)O

Origin of Product

United States

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